molecular formula C15H8Cl2N4S3 B14531045 N,N'-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea CAS No. 62540-44-7

N,N'-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea

Cat. No.: B14531045
CAS No.: 62540-44-7
M. Wt: 411.4 g/mol
InChI Key: QREPNCGJVPHNAX-UHFFFAOYSA-N
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Description

N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two 4-chloro-1,3-benzothiazol-2-yl groups attached to a central thiourea moiety.

Properties

CAS No.

62540-44-7

Molecular Formula

C15H8Cl2N4S3

Molecular Weight

411.4 g/mol

IUPAC Name

1,3-bis(4-chloro-1,3-benzothiazol-2-yl)thiourea

InChI

InChI=1S/C15H8Cl2N4S3/c16-7-3-1-5-9-11(7)18-14(23-9)20-13(22)21-15-19-12-8(17)4-2-6-10(12)24-15/h1-6H,(H2,18,19,20,21,22)

InChI Key

QREPNCGJVPHNAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=S)NC3=NC4=C(S3)C=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with thiophosgene, followed by the addition of ammonium hydroxide to form the desired thiourea derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions.

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the synthesis of intermediate compounds followed by their conversion to the final product. These methods may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to improve yield and efficiency .

Chemical Reactions Analysis

N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents such as chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can lead to the formation of sulfonyl derivatives, while reduction can yield amine derivatives .

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